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An In-Depth Technical Guide to 4-Amino-3-bromopyridine: A Versatile Chemical Reagent

Abstract
4-Amino-3-bromopyridine (CAS No. 13534-98-0) has emerged as a cornerstone building

block in modern synthetic chemistry. Its unique trifunctional nature, featuring a pyridine core, a

nucleophilic amino group, and a strategically positioned bromine atom, renders it an

exceptionally versatile reagent. The bromine atom serves as a reactive handle for a multitude

of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig,

and Sonogashira couplings, enabling the facile construction of complex molecular

architectures.[1] This guide provides an in-depth analysis of the synthesis, physicochemical

properties, core reactivity, and diverse applications of 4-amino-3-bromopyridine, with a focus

on its utility for researchers, medicinal chemists, and drug development professionals. Detailed,

field-proven protocols and mechanistic insights are provided to empower scientists in

leveraging this reagent to its full potential.

Introduction: The Strategic Value of a Trifunctional
Pyridine
In the landscape of organic synthesis, heterocyclic compounds are of paramount importance,

forming the structural core of countless pharmaceuticals, agrochemicals, and advanced

materials.[2] Among these, pyridine derivatives are particularly significant. 4-Amino-3-
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bromopyridine distinguishes itself through the precise arrangement of its functional groups,

which imparts a unique and highly valuable reactivity profile.

The Pyridine Core: Provides a rigid scaffold and influences the electronic properties of the

molecule, often playing a crucial role in binding interactions with biological targets.

The 4-Amino Group: Acts as a hydrogen bond donor and can be a key pharmacophoric

feature. It also modulates the electron density of the pyridine ring, influencing the reactivity of

the bromine atom.

The 3-Bromo Substituent: This is the primary reactive site for synthetic elaboration. Its

position ortho to the amino group allows for unique steric and electronic interactions and

provides a handle for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties

through robust and predictable cross-coupling chemistry.[1][3]

This combination makes 4-amino-3-bromopyridine an invaluable intermediate for constructing

libraries of complex molecules, particularly in the pursuit of novel active pharmaceutical

ingredients (APIs).[1][4]

Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and spectral properties is fundamental to its

effective use. 4-Amino-3-bromopyridine is typically a light yellow or off-white crystalline solid.

[5]

Table 1: Physicochemical Properties of 4-Amino-3-
bromopyridine
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Property Value Source

CAS Number 13534-98-0 [6]

Molecular Formula C₅H₅BrN₂ [7]

Molecular Weight 173.01 g/mol [6][7]

Appearance
White to light yellow

solid/crystalline powder
[2][5]

Melting Point 61-69 °C [6]

Boiling Point 275.8±20.0 °C (Predicted) [5]

Solubility

Soluble in polar organic

solvents like methanol and

dichloromethane.

[2]

pKa
Data not readily available; the

amino group provides basicity.

Spectroscopic Signature
Characterization is typically achieved through standard spectroscopic methods. While spectra

can vary slightly based on solvent and instrumentation, the following provides a reference for

verification.[7][8]

¹H NMR: Protons on the pyridine ring will appear as distinct signals in the aromatic region.

The amino protons will typically present as a broad singlet.

¹³C NMR: The spectrum will show five distinct carbon signals corresponding to the pyridine

ring.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak [M+H]⁺ observed

around m/z 173 and 175.[9]

Infrared (IR) Spectroscopy: Key stretches will include N-H bands for the amine and

C=C/C=N bands for the aromatic ring.[7]
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Synthesis of 4-Amino-3-bromopyridine: A Validated
Protocol
The most common and efficient synthesis of 4-amino-3-bromopyridine involves the

regioselective bromination of 4-aminopyridine.[9][10] The use of N-Bromosuccinimide (NBS) is

preferred over elemental bromine for its milder nature and ease of handling, which minimizes

the formation of polybrominated byproducts.

Experimental Protocol: Synthesis via Electrophilic
Bromination

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-

aminopyridine (1.0 eq) and acetonitrile (approx. 15 mL per gram of 4-aminopyridine).[9] Cool

the resulting mixture to 0 °C in an ice bath. The reaction should be protected from light to

prevent radical side reactions with NBS.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled mixture in small

portions over 15-20 minutes.[9] Causality Insight: Portion-wise addition at 0 °C is critical to

control the exotherm of the reaction and to maximize the regioselectivity of bromination at

the C3 position, which is activated by the C4 amino group.

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm

to room temperature and stir for 24 hours.[9]

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography

(TLC) until the starting 4-aminopyridine is consumed.

Work-up and Purification: Upon completion, cool the mixture and filter to remove the

succinimide byproduct. The filtrate is then concentrated under reduced pressure. The

resulting residue is purified by flash column chromatography on silica gel, typically using a

gradient of dichloromethane and methanol (e.g., 20:1), to afford 4-amino-3-bromopyridine
as a light yellow solid.[9] A yield of over 90% can be expected with this protocol.[9]

Diagram: Synthesis Workflow```dot
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In a reaction vessel, combine 4-amino-3-bromopyridine (1.0 eq), the

desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%),

and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). [11][12] 2.

Solvent: Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or

toluene and water. [11]Degas the mixture by bubbling argon or nitrogen through it for 15-

20 minutes. Causality Insight: Degassing is essential to remove oxygen, which can oxidize

and deactivate the Pd(0) catalyst.

Reaction Execution: Heat the mixture with stirring, typically to 80-100 °C, for 2-12 hours.

Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction,

dilute with water, and extract the product with an organic solvent like ethyl acetate. The

organic layers are combined, dried over Na₂SO₄, and concentrated.

Purification: Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds,

coupling the bromopyridine with a primary or secondary amine. [13][14]

Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of

the aryl bromide to Pd(0). The resulting complex then coordinates with the amine. A base

facilitates the deprotonation of the coordinated amine to form a palladium-amido complex,

which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0)

catalyst. [13]The choice of phosphine ligand is critical and often requires screening for

optimal results.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), charge a vessel with a

palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g.,

BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-

butoxide (NaOtBu, 1.4 eq). [15] 2. Reagent Addition: Add 4-amino-3-bromopyridine (1.0

eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like toluene or

dioxane.

Reaction Execution: Heat the mixture with stirring, typically between 80-110 °C, until the

starting material is consumed.

Work-up & Purification: After cooling, quench the reaction carefully with water. Extract the

product with an organic solvent, dry the combined organic phases, and concentrate. Purify

by column chromatography.

Sonogashira Coupling
The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking the

bromopyridine to a terminal alkyne. [16]This reaction is invaluable for introducing linear, rigid

acetylenic linkers into molecular structures.

Mechanistic Rationale: The reaction traditionally employs a dual catalytic system. A

palladium cycle, similar to those above, activates the bromopyridine. A copper(I) co-catalyst

activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes

transmetalation with the Pd(II)-aryl intermediate. Reductive elimination yields the final

product. [16][17]Copper-free protocols have also been developed to avoid issues with

homocoupling of the alkyne (Glaser coupling). [18][19]
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Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
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Reaction Setup: To a flask, add 4-amino-3-bromopyridine (1.0 eq), a palladium catalyst

(e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under

an inert atmosphere. [20] 2. Reagent Addition: Add a solvent such as triethylamine or a

mixture of THF and triethylamine. The amine acts as both the solvent and the base. Add

the terminal alkyne (1.1-1.5 eq).

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60

°C) until completion.

Work-up & Purification: Concentrate the reaction mixture. Redissolve the residue in an

organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry

the organic phase and purify by column chromatography.

Applications in Drug Discovery and Materials
Science
The synthetic accessibility of diverse derivatives makes 4-amino-3-bromopyridine a high-

value starting material.

Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors,

GPCR modulators, and other therapeutic agents. Its ability to be elaborated into 3,4-

disubstituted pyridine cores is particularly valuable for probing structure-activity relationships

(SAR). For example, it has been identified as a fragment-based inhibitor of the

aminoglycoside-modifying enzyme APH(2'')-IVa. [10]* Materials Science: The rigid, aromatic

structures that can be synthesized using this reagent are useful in the development of

organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs), and

functional polymers. [1]

Table 2: Example Scaffolds Derived from 4-Amino-3-
bromopyridine
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Reaction Type Coupling Partner Resulting Scaffold
Potential
Application Area

Suzuki-Miyaura Phenylboronic acid
4-Amino-3-

phenylpyridine

Biaryl scaffolds for

kinase inhibitors

Buchwald-Hartwig Morpholine
4-Amino-3-(morpholin-

4-yl)pyridine

Saturated

heterocycles in CNS

drugs

Sonogashira Phenylacetylene

4-Amino-3-

(phenylethynyl)pyridin

e

Rigid linkers,

molecular electronics

Safety, Handling, and Storage
Proper handling is essential when working with 4-amino-3-bromopyridine.

Hazard Profile: It is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2),

and causes serious eye damage (Eye Dam. 1). [6][7]It may also cause respiratory irritation.

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]*

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials. It is recommended to store under an inert atmosphere. [21]

Conclusion
4-Amino-3-bromopyridine is a powerful and versatile reagent whose value is defined by its

strategic trifunctionality. Its predictable reactivity in cornerstone cross-coupling reactions

provides chemists with a reliable and efficient tool for the synthesis of complex, high-value

molecules. From drug discovery programs to the development of novel organic materials, a

comprehensive understanding of its properties and reaction protocols, as outlined in this guide,

is key to unlocking its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

3. nbinno.com [nbinno.com]

4. nbinno.com [nbinno.com]

5. echemi.com [echemi.com]

6. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

7. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. spectrabase.com [spectrabase.com]

9. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

10. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]

11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

12. benchchem.com [benchchem.com]

13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

17. Sonogashira Coupling [organic-chemistry.org]

18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable,
Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

19. people.chem.ucsb.edu [people.chem.ucsb.edu]

20. researchgate.net [researchgate.net]

21. 13534-98-0|4-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b079700?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-the-power-of-4-amino-3-bromopyridine-ue
https://cymitquimica.com/cas/13534-98-0/
https://www.nbinno.com/article/pharmaceutical-intermediates/fine-chemical-building-blocks-the-versatility-of-4-amino-3-bromopyridine-ue
https://www.nbinno.com/article/pharmaceutical-intermediates/4-amino-3-bromopyridine-key-cas-13534-98-0-for-research-and-synthesis-ue
https://www.echemi.com/products/pd180521144286-4-amino-3-bromopyridine.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/685224
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-bromopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-bromopyridine
https://spectrabase.com/compound/34P65afPNtV
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0244790.htm
https://www.benchchem.com/product/b079700
https://nrochemistry.com/suzuki-coupling/
https://www.benchchem.com/pdf/Suzuki_Miyaura_coupling_reaction_with_4_Amino_3_bromobenzoic_acid.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/
https://cssp.chemspider.com/602
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://people.chem.ucsb.edu/laverman/leroy/CCS/pdf/brian2.pdf
https://www.researchgate.net/figure/Coupling-scope-of-palladium-catalyzed-2-amino-3-bromopyridines-with-various-terminal_tbl2_318369519
https://www.bldpharm.com/products/13534-98-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [4-Amino-3-bromopyridine as a versatile chemical
reagent]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079700#4-amino-3-bromopyridine-as-a-versatile-
chemical-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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